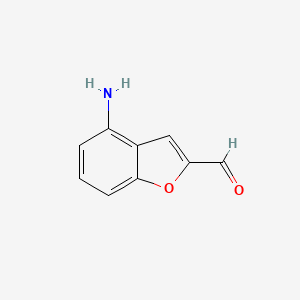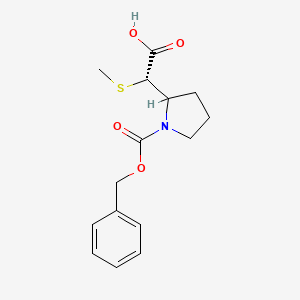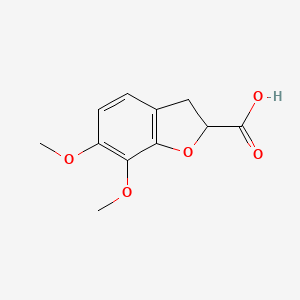
2-(4-Aminopiperidin-1-yl)-5-(methylsulfonyl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Aminopiperidin-1-yl)-5-(methylsulfonyl)pyrimidin-4(3H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminopiperidin-1-yl)-5-(methylsulfonyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidinone core, followed by the introduction of the aminopiperidine and methylsulfonyl groups through nucleophilic substitution and sulfonation reactions, respectively. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Aminopiperidin-1-yl)-5-(methylsulfonyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the pyrimidinone core or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
2-(4-Aminopiperidin-1-yl)-5-(methylsulfonyl)pyrimidin-4(3H)-one has a broad range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s chemical properties make it useful in various industrial processes, such as the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which 2-(4-Aminopiperidin-1-yl)-5-(methylsulfonyl)pyrimidin-4(3H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminopiperidine group can form hydrogen bonds and electrostatic interactions with target molecules, while the methylsulfonyl group can participate in various chemical reactions, modulating the compound’s activity. These interactions can influence biological pathways and processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Aminopiperidin-1-yl)-5-(methylthio)pyrimidin-4(3H)-one: Similar structure but with a methylthio group instead of a methylsulfonyl group.
2-(4-Aminopiperidin-1-yl)-5-(methylsulfonyl)thiazole: Contains a thiazole ring instead of a pyrimidinone core.
2-(4-Aminopiperidin-1-yl)-5-(methylsulfonyl)benzene: Features a benzene ring instead of a pyrimidinone core.
Uniqueness
The uniqueness of 2-(4-Aminopiperidin-1-yl)-5-(methylsulfonyl)pyrimidin-4(3H)-one lies in its specific combination of functional groups and the pyrimidinone core. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H16N4O3S |
|---|---|
Poids moléculaire |
272.33 g/mol |
Nom IUPAC |
2-(4-aminopiperidin-1-yl)-5-methylsulfonyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H16N4O3S/c1-18(16,17)8-6-12-10(13-9(8)15)14-4-2-7(11)3-5-14/h6-7H,2-5,11H2,1H3,(H,12,13,15) |
Clé InChI |
PMBQAIVKJAWWFS-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CN=C(NC1=O)N2CCC(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


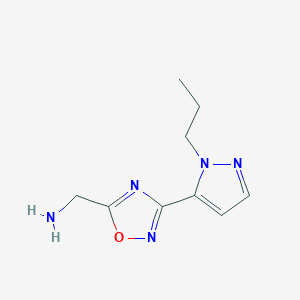
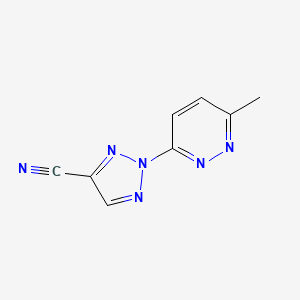

![3-(6-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11793518.png)
![4-(2-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11793519.png)

![2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetonitrile](/img/structure/B11793533.png)

![3-(5-Methyl-6-phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11793538.png)

